N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide
Description
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S2/c1-28-18-8-4-2-6-14(18)20(27)26-22(29)25-17-12-13(10-11-15(17)23)21-24-16-7-3-5-9-19(16)30-21/h2-12H,1H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYMMASYGMZJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367666 | |
| Record name | STK172974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-38-5 | |
| Record name | STK172974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This is followed by further functionalization to introduce the chlorophenyl and methoxybenzamide groups. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: A reaction between aldehydes and active methylene compounds.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.
Thioamides: Compounds with similar thioamide functional groups.
Methoxybenzamides: Compounds with similar methoxybenzamide moieties.
Uniqueness
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
